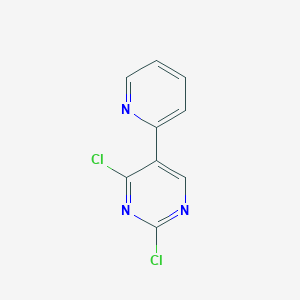

2,4-Dichloro-5-(pyridin-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2N3 |

|---|---|

Molecular Weight |

226.06 g/mol |

IUPAC Name |

2,4-dichloro-5-pyridin-2-ylpyrimidine |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-6(5-13-9(11)14-8)7-3-1-2-4-12-7/h1-5H |

InChI Key |

UTKSROMSVLCZGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 5 Pyridin 2 Yl Pyrimidine and Its Analogues

De Novo Synthesis Strategies from Fundamental Precursors

The de novo synthesis of the 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine framework involves the construction of the pyrimidine (B1678525) ring from acyclic precursors that already contain the pyridin-2-yl moiety. This approach allows for the strategic placement of the key substituents prior to the final chlorination steps.

Cyclization Reactions for Pyrimidine Ring Formation

The cornerstone of de novo pyrimidine synthesis is the cyclocondensation reaction, which typically involves the reaction of a three-carbon component with a compound containing an N-C-N fragment (like urea (B33335) or amidine). To synthesize the 5-(pyridin-2-yl)pyrimidine (B1312016) core, a precursor bearing the pyridin-2-yl group at the central carbon of the three-carbon unit is required.

A plausible synthetic route commences with the preparation of a pyridin-2-yl substituted malonic ester derivative. This can then undergo condensation with a suitable N-C-N building block. For instance, the reaction of diethyl 2-(pyridin-2-yl)malonate with urea in the presence of a strong base such as sodium ethoxide would lead to the formation of 2,4-dihydroxy-5-(pyridin-2-yl)pyrimidine (also known as 5-(pyridin-2-yl)barbituric acid). This cyclization reaction is a fundamental and widely applicable method for constructing the pyrimidine ring.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Diethyl 2-(pyridin-2-yl)malonate | Urea | 2,4-Dihydroxy-5-(pyridin-2-yl)pyrimidine | Sodium ethoxide, reflux |

| 2-(Pyridin-2-yl)malondialdehyde | Guanidine | 2-Amino-4-hydroxy-5-(pyridin-2-yl)pyrimidine | Basic conditions |

Introduction of Dichloro Functionality

Once the 2,4-dihydroxy-5-(pyridin-2-yl)pyrimidine core is assembled, the introduction of the dichloro functionality is achieved through a halogenation reaction. This is typically accomplished by treating the dihydroxy derivative with a strong chlorinating agent. Phosphoryl chloride (POCl₃) is the most commonly employed reagent for this transformation. The reaction is often carried out at elevated temperatures, and sometimes in the presence of a base like N,N-dimethylaniline to neutralize the HCl generated during the reaction. This step effectively converts the hydroxyl groups into the more reactive chloro groups, yielding the target compound, this compound.

| Starting Material | Reagent | Product |

| 2,4-Dihydroxy-5-(pyridin-2-yl)pyrimidine | Phosphoryl chloride (POCl₃) | This compound |

Incorporation of the Pyridin-2-yl Moiety via Cross-Coupling or Cyclocondensation

While the primary de novo strategy involves building the pyrimidine ring with the pyridin-2-yl group already in place, an alternative approach involves forming the pyridin-2-yl C-C bond after the initial pyrimidine ring synthesis. However, this is more commonly categorized under functional group interconversion. For a true de novo approach where the pyridin-2-yl group is incorporated during the primary ring formation, one of the initial acyclic precursors must contain this moiety. For example, the use of 2-(pyridin-2-yl)acetamidine as the N-C-N component in a reaction with a suitable three-carbon electrophile would also lead to a pyridin-2-yl substituted pyrimidine.

Functional Group Interconversion Approaches

Functional group interconversion represents a more common and often more practical approach to the synthesis of this compound. These methods start with a pre-formed pyrimidine ring and modify its substituents to arrive at the desired product.

Halogenation of Precursor Pyrimidines

The most prevalent method for synthesizing 2,4-dichloropyrimidines is the direct halogenation of readily available pyrimidine precursors, particularly those with hydroxyl or amino groups at the 2- and 4-positions.

The chlorination of 5-substituted uracil (B121893) derivatives is a well-established and widely used method. google.comorgsyn.orgresearchgate.netchemicalbook.com For the synthesis of this compound, the precursor would be 5-(pyridin-2-yl)uracil (which is tautomeric with 2,4-dihydroxy-5-(pyridin-2-yl)pyrimidine). This starting material can be treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often at reflux temperatures, to replace both hydroxyl groups with chlorine atoms. nih.gov The reaction can also be carried out with a mixture of phosphorus pentachloride (PCl₅) and POCl₃. chemicalbook.com

| Precursor Pyrimidine | Reagent(s) | Product |

| 5-(Pyridin-2-yl)uracil | POCl₃ | This compound |

| 5-(Pyridin-2-yl)uracil | POCl₃, PCl₅ | This compound |

| 4-Amino-2-hydroxy-5-(pyridin-2-yl)pyrimidine | POCl₃ | 4-Amino-2-chloro-5-(pyridin-2-yl)pyrimidine |

Transformation of Alternative Substituents to Chloro Groups

While the conversion of hydroxyl groups to chloro groups is the most common route, other functional groups at the 2- and 4-positions of the pyrimidine ring can also be transformed into chloro substituents.

One such transformation is the Sandmeyer reaction, which allows for the conversion of an amino group into a chloro group. researchgate.netnih.govresearchgate.netmdpi.com For instance, a 2-amino-4-chloropyrimidine (B19991) derivative could be synthesized, and the remaining amino group at position 2 could then be converted to a chloro group via diazotization followed by treatment with a chloride source, such as copper(I) chloride. researchgate.net This provides a route to unsymmetrically substituted dichloropyrimidines if desired, and can be applied to the synthesis of the target compound if a suitable aminopyrimidine precursor is available.

Another less common but viable method is the conversion of a thioether (e.g., a methylthio group) to a chloro group. This can be achieved by first oxidizing the thioether to a sulfone, which is a good leaving group, followed by nucleophilic substitution with a chloride ion. Alternatively, direct chlorination of a pyrimidine-2-thione can also yield the corresponding 2-chloropyrimidine.

The direct conversion of alkoxy groups to chloro groups on a pyrimidine ring is also a possible transformation, typically requiring harsh conditions with reagents like POCl₃ or a mixture of PCl₅/POCl₃.

| Precursor Functional Group | Reagent(s) | Resulting Functional Group |

| Amino (-NH₂) | 1. NaNO₂, HCl 2. CuCl | Chloro (-Cl) |

| Thioether (-SR) | 1. Oxidizing agent 2. Chloride source | Chloro (-Cl) |

| Thione (=S) | Chlorinating agent | Chloro (-Cl) |

| Alkoxy (-OR) | POCl₃ / PCl₅ | Chloro (-Cl) |

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly integral to the design of synthetic routes for complex heterocyclic molecules like substituted pyrimidines. nih.govnih.gov The focus is on developing methodologies that are not only efficient in terms of yield but also environmentally benign. This involves careful consideration of solvents, catalysts, atom economy, and the use of alternative energy sources to drive reactions. nih.gov For pyrimidine synthesis, this translates to favoring catalytic reactions over stoichiometric ones, using safer solvents, and designing one-pot procedures to minimize waste and operational steps. rsc.org

The choice of solvents and catalytic systems is paramount in the green synthesis of dichloropyrimidine analogues. Traditional syntheses often rely on hazardous reagents and solvents, but modern approaches seek safer and more sustainable alternatives.

Solvent Selection: In the synthesis of dichloropyrimidines, which often involves chlorination using agents like phosphorus oxychloride (POCl₃), the choice of solvent is critical for process control and safety, especially during scale-up. While some procedures use POCl₃ as both the reagent and solvent, this can lead to difficult work-ups and significant waste. The use of high-boiling inert solvents such as toluene, xylene, or trimethylbenzene is a common strategy to improve heat transfer and moderate reactivity. google.com For subsequent reactions, such as purification or downstream functionalization, solvents like ethyl acetate (B1210297) and methanol (B129727) are often employed. google.com The development of reactions in greener solvents like water or ethanol, or under solvent-free conditions, represents a significant goal in this field. rsc.orgmdpi.com

Catalytic Approaches: Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower waste. In the synthesis of pyridine-substituted pyrimidines, palladium-catalyzed cross-coupling reactions are frequently used to form the crucial carbon-carbon bond between the two heterocyclic rings. acs.orgsemanticscholar.org For instance, the Suzuki-Miyaura coupling provides a powerful method for this transformation. semanticscholar.org

Catalytic hydrogenation is another green technique applied in the synthesis of related compounds like 2,4-dichloro-5-aminopyrimidine. This method uses catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) to reduce a nitro group, offering a cleaner alternative to stoichiometric metal reductions (e.g., with iron or zinc) which generate significant heavy metal waste. google.com Furthermore, research into novel catalytic systems, including ruthenium, nickel, and zirconium-based catalysts, continues to provide new, efficient routes for constructing the pyrimidine core itself from simpler precursors. mdpi.com

| Reaction Type | Catalyst System | Substrates | Solvent | Key Advantage |

| Suzuki-Miyaura Coupling | (Ph₃P)₄Pd / Na₂CO₃ | 2,4-dichloro-5-methylpyrimidine and a boronic acid derivative | Aqueous Dioxane | Regioselective C-C bond formation. semanticscholar.org |

| Palladium-Catalyzed Amination | Pd(OAc)₂ / dppb / LiHMDS | 6-Aryl-2,4-dichloropyrimidine and a secondary amine | THF | High regioselectivity for substitution at the C4 position. acs.org |

| Catalytic Hydrogenation | Pd/C or Pt/C | 2,4-dichloro-5-nitropyrimidine | Ethyl Acetate / Methanol | Avoids heavy metal waste from traditional reduction methods. google.com |

| Dehydrogenative Coupling | Ruthenium Complex | Alcohols and Guanidine Salt | Not specified | Direct synthesis of amino-pyrimidines from alcohols. mdpi.com |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. nih.govjocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred as they inherently generate less waste. nih.gov

In the context of this compound synthesis, several steps can be analyzed for their atom economy.

Chlorination Step: A common method for producing dichloropyrimidines is the chlorination of the corresponding dihydroxy pyrimidine (uracil) derivatives using phosphorus oxychloride (POCl₃). google.comresearchgate.net This reaction, while effective, has poor atom economy as the phosphorus-containing by-products are not incorporated into the final molecule and must be treated as waste.

Cross-Coupling: Cross-coupling reactions, while powerful, also generate stoichiometric amounts of waste from the organometallic and leaving group components.

Alternative energy sources like microwave irradiation and ultrasound offer significant advantages over conventional heating methods, aligning with green chemistry principles by reducing reaction times and often improving yields and product purity. nih.govmdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of reactions, including the synthesis of heterocyclic compounds like pyridines and pyrimidines. nih.govbeilstein-journals.org The direct and uniform heating provided by microwaves can dramatically shorten reaction times from hours to minutes. nih.govmonash.edu This technique has been successfully applied to multicomponent reactions for synthesizing pyrazolo[3,4-b]pyridine derivatives, where it led to higher yields in shorter times compared to conventional heating. nih.gov Similarly, the synthesis of various pyrimidine derivatives has been shown to be more efficient under microwave irradiation. nih.gov

| Synthesis | Method | Reaction Time | Yield | Reference |

| Pyrazolo[3,4-b]pyridine derivatives | Conventional | Not specified | Lower | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Microwave | Shorter | Higher | nih.gov |

| Pyridine-functionalized imidazolium (B1220033) salts | Conventional | 5 days | Not specified | monash.edu |

| Pyridine-functionalized imidazolium salts | Microwave | 3 hours | Improved | monash.edu |

| Fluorinated coumarin-pyrimidine hybrids | Conventional | Not specified | Lower | nih.gov |

| Fluorinated coumarin-pyrimidine hybrids | Microwave | Shorter | Improved | nih.gov |

Ultrasonic Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-efficient synthetic method. nih.gov The phenomenon of acoustic cavitation enhances mass transfer and reaction rates. Ultrasound has been effectively used in one-pot, multicomponent syntheses of highly functionalized pyrimidine and pyridine (B92270) derivatives at room temperature, offering advantages of operational simplicity, high yields, and short reaction times. nih.gov The use of ultrasound has been reported for the synthesis of various imidazole, triazole, and fused pyrimidine derivatives, often leading to excellent yields in a fraction of the time required by conventional methods. mdpi.commdpi.comresearchgate.net These techniques are considered environmentally friendly as they reduce energy consumption and can often be performed in greener solvents or even solvent-free conditions. nih.govmdpi.com

Scale-Up Considerations for Research and Development

Translating a synthetic route from a small laboratory scale to a larger research and development or industrial scale introduces a new set of challenges that must be carefully managed. For compounds like this compound and its analogues, scalability is a key consideration for ensuring a reliable supply for further research or commercial production.

Key factors in the scale-up of dichloropyrimidine synthesis include:

Reagent Handling and Safety: The use of highly reactive and corrosive reagents like phosphorus oxychloride (POCl₃) requires specialized equipment and stringent safety protocols on a large scale.

Thermal Management: The chlorination reaction is often exothermic. Efficient heat management is crucial to prevent runaway reactions and ensure consistent product quality. Industrial reactors are designed for superior heat transfer compared to laboratory glassware. The quenching step, where the reaction mixture is added to water or ice, is also highly exothermic and requires careful control of temperature and addition rates. google.comchemicalbook.com

Work-up and Extraction: Large-scale synthesis generates significant volumes of aqueous and organic waste. The work-up procedure must be optimized for efficiency and environmental compliance. This includes minimizing solvent volumes, developing effective phase separations, and managing waste streams. For example, a scaled-up synthesis of 2,4-dichloro-5-fluoropyrimidine (B19854) involved quenching the reaction mixture into a large volume of water and dichloromethane, followed by multiple washes and extractions to isolate the product. chemicalbook.com

Process Control and Purity: Maintaining high purity and yield is critical. Industrial processes often involve finely controlled work-ups to prevent product decomposition. For instance, in the synthesis of 2,4-dichloro-5-nitropyrimidine, a controlled quench at low temperatures (0-10°C) was essential to prevent hydrolysis and decomposition of the product, which is unstable in water at higher temperatures. google.com

A patent for a large-scale synthesis of 2,4-dichloro-5-fluoropyrimidine provides a practical example of these considerations, detailing the exact quantities of reagents and solvents used, as well as the specific temperature controls and work-up procedures required for a safe and efficient process. chemicalbook.com

Chemical Reactivity and Transformation of 2,4 Dichloro 5 Pyridin 2 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 2,4-dichloro-5-(pyridin-2-yl)pyrimidine, allowing for the sequential and regioselective introduction of a wide array of functional groups. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the attack of nucleophiles, leading to the displacement of the chloro substituents.

Regioselectivity and Site Selectivity in SNAr (C-2 vs. C-4)

In SNAr reactions of 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. This preference is attributed to the greater electron deficiency at the C-4 position, which can be rationalized by resonance stabilization of the Meisenheimer intermediate. For this compound, this general trend holds true, with many nucleophiles preferentially displacing the chloride at the C-4 position.

However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, while many reactions favor C-4 substitution, certain conditions or the use of specific nucleophiles can lead to substitution at the C-2 position or the formation of a mixture of isomers. The presence of the pyridin-2-yl group at the C-5 position can also exert electronic and steric effects that modulate the reactivity of the C-2 and C-4 positions. For some 5-substituted-2,4-dichloropyrimidines, particularly those with electron-withdrawing groups, the selectivity for C-4 substitution is excellent. nih.gov Conversely, the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines has been shown to favor substitution at the C-2 position. nih.gov

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

This compound readily reacts with a variety of O-, N-, and S-centered nucleophiles, providing access to a diverse range of substituted pyrimidine derivatives.

Nitrogen Nucleophiles: The reaction with amines is one of the most extensively studied transformations of this compound. Primary and secondary amines, as well as anilines, typically react at the C-4 position under mild conditions to afford the corresponding 4-amino-2-chloro-5-(pyridin-2-yl)pyrimidine derivatives. Subsequent reaction at the C-2 position often requires harsher conditions, allowing for the stepwise introduction of two different amino groups.

| Nucleophile | Product | Reference |

| Amines | 2-amino-4-chloro-5-(pyridin-2-yl)pyrimidine or 2,4-diamino-5-(pyridin-2-yl)pyrimidine |

Oxygen Nucleophiles: Alkoxides and phenoxides can also displace the chlorine atoms. For instance, reaction with sodium methoxide (B1231860) would be expected to yield methoxy-substituted pyrimidines. As with other nucleophiles, the initial substitution is anticipated to occur at the C-4 position.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of the chloro groups, leading to the formation of thioether derivatives. The reaction with thiols can produce either the mono- or di-substituted products, depending on the stoichiometry and reaction conditions.

| Nucleophile | Product | Reference |

| Thiols | 2,4-bis(thiol)-5-(pyridin-2-yl)pyrimidine |

Tandem and Cascade Reactions Involving SNAr

While specific examples of tandem or cascade reactions involving SNAr on this compound are not extensively documented in the readily available literature, the bifunctional nature of the molecule lends itself to such transformations. A sequential SNAr reaction, where two different nucleophiles are introduced in a one-pot procedure, represents a simple tandem process. More complex cascade sequences could be envisaged where the initial SNAr product undergoes a subsequent intramolecular cyclization or rearrangement. For example, a nucleophile with a second reactive functional group could be introduced at the C-4 position, which could then react with the C-2 chloro group or the pyridinyl moiety to form a fused heterocyclic system.

Cross-Coupling Reactions at Chloro and Pyridin-2-yl Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The chloro substituents serve as excellent handles for a variety of coupling reactions.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings

These well-established cross-coupling reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the C-2 and C-4 positions of the pyrimidine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 2,4-dichloropyrimidines, the Suzuki-Miyaura reaction generally proceeds with high regioselectivity at the C-4 position. mdpi.comrsc.org This allows for the synthesis of 4-aryl-2-chloro-5-(pyridin-2-yl)pyrimidines, which can then undergo further functionalization at the C-2 position.

| Coupling Partner | Catalyst System | Product | Reference |

| Arylboronic acids | Pd(PPh₃)₄ / Base | 4-Aryl-2-chloro-5-(pyridin-2-yl)pyrimidines | mdpi.com |

Heck Coupling: The Heck reaction couples the dichloropyrimidine with an alkene in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This reaction would lead to the formation of vinyl-substituted pyrimidines. The regioselectivity would likely favor substitution at the C-4 position.

Sonogashira Coupling: This coupling reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a route to alkynyl-substituted pyrimidines. researchgate.net Similar to other cross-coupling reactions, the initial coupling is expected to occur at the C-4 position.

Stille Coupling: The Stille coupling utilizes organostannanes as the coupling partners. For related 2,4-dichloropyrimidines, Stille couplings have been shown to occur selectively at the C-4 position. wuxiapptec.com

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While SNAr reactions with amines are common for this substrate, the Buchwald-Hartwig amination offers an alternative and often milder method for the introduction of amino groups. This reaction can be particularly useful for coupling less nucleophilic amines or for achieving different regioselectivity under certain conditions. For other dichloropyrimidines, palladium-catalyzed amination has been shown to be highly regioselective for the C-4 position. acs.org It is also a valuable method for the amination of less reactive chloro- and tosylate-substituted pyrimidines. researchgate.net

| Reagent | Catalyst System | Product | Reference |

| Amines | Pd catalyst / Ligand / Base | 4-Amino-2-chloro-5-(pyridin-2-yl)pyrimidines | acs.org |

Catalytic Systems and Ligand Effects in Cross-Coupling

The transformation of this compound via palladium-catalyzed cross-coupling reactions is a key strategy for the synthesis of more complex derivatives. The reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring is distinct, and their selective substitution can be controlled by the choice of catalytic system, particularly the ligand coordinated to the palladium center.

Generally, in dihalogenated N-heteroarenes, halides adjacent to a nitrogen atom are more reactive in Pd-catalyzed cross-couplings. nih.gov However, the site-selectivity can be effectively manipulated. For related dichloropyrimidines and dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position with high selectivity. nih.gov For instance, the use of a Pd/IPr (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalytic system has been effective for C4-selective Suzuki, Kumada, and Negishi cross-couplings on 2,4-dichloropyridines, allowing the introduction of aryl, heteroaryl, and alkyl groups while retaining the C2-chloride for subsequent reactions. nih.gov

Conversely, variations in phosphine (B1218219) ligands can also dictate the reaction outcome. The ratio of a ligand like triphenylphosphine (B44618) (PPh₃) to the palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), can alter the active catalytic species and switch the arylation site-selectivity from C2 to C4 in dihalogenated pyridines. acs.org The choice of solvent and base is also critical, with combinations like potassium carbonate (K₂CO₃) in dioxane being commonly employed.

Interestingly, high C4-selectivity can also be achieved under ligand-free conditions, sometimes referred to as "Jeffery" conditions, which may involve the formation of palladium nanoparticles as the active catalytic species. nih.gov These conditions, however, tend to be less general than ligand-controlled systems. nih.gov The choice between a ligand-controlled or ligand-free system depends on the specific substrates and desired outcome.

| Catalytic System | Typical Ligand | Observed Selectivity | Coupling Reaction | Reference |

|---|---|---|---|---|

| Palladium/NHC | IPr (N-Heterocyclic Carbene) | High C4-selectivity (~10:1) | Suzuki, Kumada, Negishi | nih.gov |

| Palladium/Phosphine | Triphenylphosphine (PPh₃) | Selectivity can be tuned (C2 vs. C4) | Suzuki-Miyaura | acs.org |

| Ligand-Free Palladium | None | Very high C4-selectivity (>99:1) | Suzuki | nih.gov |

Electrophilic Aromatic Substitution (EAS) on the Pyridine (B92270) Moiety

The pyridine ring within the this compound molecule is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. youtube.comyoutube.com This deactivation stems from the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. youtube.com The presence of the dichloro-substituted pyrimidine ring at the C2 position of the pyridine further contributes to this deactivation through its own electron-withdrawing inductive effect.

Due to this deactivation, forcing conditions, such as high temperatures and strong acidic media, are typically required to achieve electrophilic substitution on a pyridine ring. youtube.com The substitution, when it does occur, is directed primarily to the C3 and C5 positions (meta to the nitrogen atom). This regioselectivity is because the cationic intermediates (arenium ions) formed by attack at the meta positions are less destabilized than those formed from attack at the ortho (C2, C6) or para (C4) positions.

In the specific case of this compound, the C2 position of the pyridine is already substituted. Therefore, electrophilic attack would be expected to occur at the C3', C4', or C5' positions of the pyridine ring. Given the directing effects of the nitrogen atom and the pyrimidinyl substituent, substitution would be strongly favored at the C3' and C5' positions. Reactions like nitration or halogenation, if successful, would likely yield a mixture of 3'- and 5'-substituted products, and potentially the 3',5'-disubstituted product under very harsh conditions. It is important to note that pyridine does not typically undergo Friedel-Crafts alkylation or acylation reactions, as the nitrogen atom coordinates with the Lewis acid catalyst, leading to further deactivation of the ring. youtube.com

Oxidation and Reduction Chemistry of the Pyrimidine and Pyridine Rings

The this compound molecule possesses two nitrogen-containing heterocyclic rings, both of which can potentially undergo oxidation and reduction reactions.

Oxidation: The nitrogen atoms in both the pyrimidine and pyridine rings are susceptible to oxidation, typically to form N-oxides. This reaction is usually carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of a pyridine N-oxide can significantly alter the reactivity of the pyridine ring, making it more amenable to both electrophilic and nucleophilic substitution. For instance, the N-oxide is more activated towards EAS.

Reduction: The pyrimidine and pyridine rings can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common method for reducing the aromatic rings, although this often requires high pressures and temperatures. The reduction would lead to dihydropyrimidine, tetrahydropyrimidine, or piperidine (B6355638) derivatives, depending on the reaction conditions and the relative reactivity of the two rings. Selective reduction of one ring in the presence of the other would be challenging and would likely depend on the specific catalyst and reaction parameters chosen. The chlorine substituents on the pyrimidine ring can also be removed (hydrodechlorination) under certain reductive conditions, particularly with Pd/C and a hydrogen source.

Chelation and Coordination Chemistry with Metal Centers

The this compound molecule is an excellent candidate for acting as a chelating ligand in coordination chemistry. nih.govnih.gov It possesses two potential donor sites: the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring (specifically, the N1 atom). This arrangement allows it to function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This chelating motif is analogous to that of 2,2'-bipyridine (B1663995) and other related ligands.

The ability to form stable complexes makes this compound and its derivatives of interest in the development of new metal-based therapeutics and catalysts. The electronic properties of the ligand, and thus the resulting metal complex, can be fine-tuned by modifying the substituents on either the pyrimidine or pyridine rings.

For example, similar pyrimidine- and pyridine-based ligands have been used to prepare platinum(II) compounds. nih.gov The resulting complexes, such as those with a general formula of [Pt(L)Cl₂], where L is the bidentate ligand, can exhibit interesting biological activities. nih.gov The coordination of this compound to a metal ion like platinum(II), copper(II), or iron(II) would involve the donation of lone pairs of electrons from the pyridine and pyrimidine nitrogen atoms into the vacant orbitals of the metal ion, forming strong coordinate bonds. nih.govmedcraveonline.com The principles of chelation suggest that the formation of a five-membered ring would result in a thermodynamically stable metal complex. nih.gov

| Property | Description | Reference |

|---|---|---|

| Donor Atoms | Pyridine-N, Pyrimidine-N1 | nih.gov |

| Denticity | Bidentate | nih.gov |

| Chelate Ring Size | 5-membered ring | nih.gov |

| Potential Metal Ions | Pt(II), Cu(II), Fe(II), etc. | nih.govmedcraveonline.com |

| Analogous Ligands | bis(pyridine-2-yl)amine, bis(pyrimidine-2-yl)amine | nih.gov |

Rational Design and Derivatization Strategies for 2,4 Dichloro 5 Pyridin 2 Yl Pyrimidine Analogues

Structure-Activity Relationship (SAR) Studies on Modified Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For scaffolds related to 2,4-dichloro-5-(pyridin-2-yl)pyrimidine, SAR studies have elucidated the roles of various substituents on the pyrimidine (B1678525) core. The chlorine atoms at the C2 and C4 positions are key handles for synthetic modification, typically via nucleophilic aromatic substitution (SNAr) reactions. nih.govsemanticscholar.org

Intensive structural modifications of related 2,4-diaminopyrimidine (B92962) derivatives have been performed to explore their therapeutic potential. researchgate.netnih.gov For instance, in the development of dual CDK6 and 9 inhibitors, various anilines and amines were introduced at the C2 and C4 positions of a 5-chloropyrimidine (B107214) core. researchgate.netnih.gov This systematic modification allowed researchers to establish a clear SAR, identifying which functional groups and substitution patterns led to the most potent and selective compounds. researchgate.netnih.gov

Similarly, studies on 2,4,5-trisubstituted pyrimidines as inhibitors of plasmodial kinases involved synthesizing a library of 52 analogues to establish SAR for PfGSK3 and PfPK6 kinases. nih.gov This research demonstrated that modifications at the C2, C4, and C5 positions of the pyrimidine ring significantly impacted inhibitory activity. nih.gov For example, while simple aniline (B41778) substituents at the C2-position were detrimental to activity, more complex moieties were required. nih.gov At the C4-position, a range of hydrophobic groups were found to be well-tolerated. nih.gov These studies underscore the importance of systematic exploration of the chemical space around the pyrimidine scaffold to map out the SAR landscape.

The electronic properties of substituents on both the pyrimidine and pyridine (B92270) rings play a critical role in modulating non-covalent interactions with target proteins. The interaction of a pyridinium (B92312) cation, a structure related to the protonated pyridine moiety, with the π-face of an aromatic ring is highly sensitive to the π-electron density of that ring. nih.gov Electron-donating substituents can lead to strong attractive cation-π interactions, whereas electron-withdrawing groups can result in repulsive interactions. nih.gov This principle is directly applicable to the pyridin-2-yl moiety of the core compound, where its interaction with aromatic amino acid residues in a binding pocket can be finely tuned.

In the context of pyrimidine derivatives, the introduction of various substituents at the C5 position has been shown to influence activity. In one study, adding electron-donating (methyl, methoxy), electron-withdrawing (chloro, bromo, nitrile), and neutral (cyclopropyl, fluoro) groups to the 5-position of a pyrimidine core resulted in analogues that all showed increased activity against the PfPK6 kinase. nih.gov This suggests that the C5 position can accommodate a variety of substituents that may influence molecular interactions through steric and electronic effects.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting and analyzing the binding of this compound derivatives to their targets. wordpress.comnih.gov These theoretical analyses provide insights into the preferred conformations of ligands within a protein's active site and help rationalize observed SAR data.

Molecular docking simulations have been used to study how 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives bind to CDK6 and CDK9. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For example, in the analysis of PPARγ ligands, docking was used to decipher the binding modes of 13 different analogues, complementing an X-ray crystal structure of one analogue. nih.gov This approach showed how specific substitutions, such as a bromine atom at the 4-position of a benzene (B151609) ring, could enable a weak hydrogen bond with a backbone nitrogen, thereby increasing ligand affinity. nih.gov

These theoretical models allow for a detailed examination of the ligand's conformation upon binding. The analysis of a sulfonamide-based scaffold bound to PPARγ revealed that, unlike some other ligands, it stabilizes helix 3 and the β-sheet region rather than the canonical helix 12. nih.gov Such detailed conformational information is crucial for understanding the mechanism of action at a molecular level and for designing next-generation derivatives with improved binding properties.

Combinatorial Chemistry and High-Throughput Synthesis of Analog Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of compounds from a common scaffold like this compound. nih.gov This approach, coupled with high-throughput screening, accelerates the discovery of new lead compounds. benthamscience.comwikipedia.org The synthesis of such libraries can be performed in parallel, either in solution or on a solid support, using automated robotic systems to improve efficiency. nih.gov

The reactive nature of the two chlorine atoms on the 2,4-dichloropyrimidine (B19661) core makes it an ideal starting point for combinatorial synthesis. By reacting the core with a diverse set of "building blocks," such as various amines, anilines, or thiols, a large array of structurally distinct analogues can be created. semanticscholar.org For example, a library of 2,4,5-trisubstituted pyrimidines was synthesized to explore dual inhibitors of plasmodial kinases, demonstrating the utility of this approach in generating a focused library for SAR exploration. nih.gov

Modern library design often incorporates computational tools to create target-focused libraries, which can increase the hit rate during screening. nih.gov Python-based methods, for instance, can generate virtual libraries of tens of thousands of molecules per second, which can then be refined using 3D similarity calculations to select the most promising candidates for synthesis. nih.gov This synergy between computational design and high-throughput synthesis is a cornerstone of modern medicinal chemistry. wordpress.comrjpbr.com

Bioisosteric Replacements within the Pyrimidine and Pyridine Moieties

Bioisosterism involves the replacement of a functional group within a molecule with another group that retains similar biological activity but may alter physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.comspirochem.com This strategy is widely used to optimize lead compounds. nih.govmdpi.com

Within the this compound scaffold, both the pyrimidine and pyridine rings are amenable to bioisosteric replacement.

Pyridine Moiety: The pyridine ring can often be replaced by other aromatic heterocycles. For example, replacing a pyrimidine nitrogen atom with a C-H group to form a pyridine can have a significant impact; it removes a potential hydrogen bond acceptor and introduces a different steric profile, which can drastically alter biological activity. nih.gov Common ring bioisosteres for pyridine include phenyl, thiophene, and other five- or six-membered heterocycles. cambridgemedchemconsulting.commdpi.com

Pyrimidine Moiety: The pyrimidine ring itself is often considered a bioisostere for other aromatic systems, such as a phenyl ring, offering improved medicinal chemistry properties. semanticscholar.org Within the ring, specific atoms can be replaced. For example, a C-H group might be replaced with a nitrogen atom (e.g., converting a pyridine to a pyrimidine), which can introduce a key hydrogen bonding site. nih.gov

A specific example of a successful bioisosteric replacement was seen in the SAR analysis of pyrimidine-4-position substituents, where a 5-chlorothiophene was identified as a bioisostere for a benzothiophene (B83047) group, resulting in equipotent or enhanced activity. nih.gov

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Pyridine Ring | Phenyl, Thiophene, Thiazole | Modify electronics, polarity, and potential for hydrogen bonding. cambridgemedchemconsulting.com |

| Pyrimidine Ring | Phenyl, other N-heterocycles | Alter metabolic stability, solubility, and target interactions. semanticscholar.org |

| Chlorine Atom | -CH₃, -CF₃, -CN, -SH | Modulate lipophilicity, size, and electronic properties. cambridgemedchemconsulting.com |

| Hydrogen Atom | Deuterium (D), Fluorine (F) | Alter metabolic stability (C-D bond is stronger) or electronic properties (F). mdpi.com |

Probing Mechanistic Pathways through Structural Variation (excluding efficacy/safety)

Systematic structural variation of the this compound scaffold is a key method for probing the mechanistic details of its interaction with biological targets. By synthesizing analogues with specific modifications, researchers can test hypotheses about which parts of the molecule are essential for binding and function.

For instance, the synthesis of a series of analogues with truncated or simplified side chains can reveal the importance of those chains for target engagement. In one study, truncating a 4-(pyrrolidinyl)piperidine moiety from a pyrimidine-based kinase inhibitor proved to be detrimental to its activity, confirming the critical role of this group in the binding mechanism. nih.gov

Computational and Theoretical Studies of 2,4 Dichloro 5 Pyridin 2 Yl Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine. These methods provide a detailed picture of the molecule's orbital energies, charge distribution, and aromatic character.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting a molecule's reactivity and its behavior in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO governs its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the pyrimidine (B1678525) ring, while avoiding the electron-withdrawing chlorine atoms. The LUMO, conversely, is anticipated to be localized on the electron-deficient pyrimidine ring, particularly at the carbon atoms bonded to the chlorine atoms (C2 and C4). wuxiapptec.comstackexchange.com This distribution makes these positions susceptible to nucleophilic attack.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. A smaller HOMO-LUMO gap suggests higher reactivity. In nucleophilic aromatic substitution (SNAr) reactions, a common reaction for this class of compounds, the nucleophile attacks the LUMO. Computational studies on similar 2,4-dichloropyrimidines have shown that the LUMO coefficient is generally larger at the C4 position compared to the C2 position. wuxiapptec.comstackexchange.com This suggests that nucleophilic attack is kinetically favored at C4, a prediction that aligns with general observations in pyrimidine chemistry. acs.org

| Orbital | Predicted Primary Localization | Role in Reactivity |

|---|---|---|

| HOMO | Pyridinyl and Pyrimidine Rings | Electron Donor in Reactions |

| LUMO | C2 and C4 positions of the Pyrimidine Ring | Electron Acceptor; Site of Nucleophilic Attack |

| HOMO-LUMO Gap | Moderate (Indicative of a stable but reactive molecule) | Determines Chemical Reactivity and Stability |

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an EPS map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the EPS map would show significant negative potential around the nitrogen atoms of both the pyrimidine and pyridine rings due to their lone pairs of electrons. These sites represent potential hydrogen bond acceptors. The regions around the hydrogen atoms of the pyridine ring would exhibit positive potential. The carbon atoms attached to the chlorine atoms (C2 and C4) would also be regions of significant positive potential, further confirming their status as primary sites for nucleophilic attack. This visual representation of charge distribution is invaluable for understanding non-covalent interactions, such as those that occur in a protein-ligand binding event.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. youtube.comyoutube.com MD simulations can reveal information about the conformational flexibility of this compound and the effects of solvent on its structure and dynamics. nih.govresearchgate.net

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the pyrimidine and pyridine rings. MD simulations can be used to explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. The preferred conformation will likely be non-planar to minimize steric hindrance between the hydrogen atom at the C6 position of the pyrimidine and the hydrogen atom at the C3 position of the pyridine ring.

Furthermore, MD simulations can model the solvation of the molecule in various solvents, such as water or organic solvents. researchgate.netrsc.org By explicitly including solvent molecules in the simulation box, it is possible to study the formation and dynamics of the solvation shell around the solute. These simulations can reveal specific solute-solvent interactions, such as hydrogen bonding between the ring nitrogens and water molecules, and provide a calculated solvation free energy, which is a measure of the molecule's solubility. researchgate.net

Docking and Molecular Modeling Studies with Theoretical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry research, docking is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein. While excluding any therapeutic outcomes, these studies can provide valuable structural hypotheses about potential molecular interactions.

Docking simulations of this compound with a hypothetical protein active site would likely highlight several key potential interactions. The nitrogen atoms in both the pyrimidine and pyridine rings can act as hydrogen bond acceptors with suitable donor residues in a protein, such as the side chains of serine, threonine, or lysine. The two aromatic rings can participate in favorable π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The dichloropyrimidine moiety can also form halogen bonds or engage in hydrophobic interactions. The specific geometry and combination of these interactions would determine the binding affinity and orientation within a given target site.

| Molecular Feature | Potential Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Pyrimidine and Pyridine Rings | π-π Stacking / T-stacking | Phenylalanine, Tyrosine, Tryptophan |

| Chlorine Atoms | Halogen Bonding, Hydrophobic Interactions | Leucine, Isoleucine, Valine, Methionine |

Prediction of Spectroscopic Signatures (Theoretical, not for identification)

Quantum chemical methods, such as DFT, can be used to predict various spectroscopic properties of a molecule. tandfonline.com These theoretical spectra are not primarily for identification but serve to aid in the interpretation of experimental data and to provide a deeper understanding of the molecule's vibrational modes and electronic transitions. mdpi.com

Theoretical calculations can generate a predicted infrared (IR) and Raman spectrum by calculating the vibrational frequencies and their corresponding intensities. Each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, C=N stretching of the rings, or C-Cl stretching. This detailed assignment helps in understanding the structural basis for the observed experimental spectrum.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be correlated with the absorption maxima (λmax) observed in an experimental UV-Vis spectrum, providing insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, occurring within the molecule's conjugated system.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies are pivotal in elucidating the mechanisms of its characteristic reactions, particularly the regioselectivity of nucleophilic aromatic substitution (SNAr). While specific, in-depth computational studies exclusively focused on this compound are not widely available in peer-reviewed literature, the reaction mechanisms for analogous 2,4-dichloropyrimidine (B19661) and 2,4-dichloroquinazoline (B46505) systems have been effectively investigated using these methods. nih.govresearchgate.net These studies provide a robust framework for understanding the reactivity of the target compound.

The primary mechanistic question for this compound involves the substitution of its two chlorine atoms. The electron-deficient nature of the pyrimidine ring, further activated by the chlorine atoms, makes the C2 and C4 positions susceptible to nucleophilic attack. Computational methods, especially Density Functional Theory (DFT), are employed to predict which of these two sites is more reactive and under what conditions.

The elucidation of the SNAr mechanism typically involves the following computational steps:

Modeling Reactants and Products: The three-dimensional structures of the reactants (this compound and the nucleophile), intermediates, transition states, and products are geometrically optimized.

Mapping the Reaction Pathway: The energy profile of the reaction is calculated. This involves identifying the transition state—the highest energy point along the reaction coordinate—that connects the reactants to the intermediate (e.g., a Meisenheimer complex).

Calculating Activation Energies: The activation energy (ΔG‡) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. By comparing the activation energies for nucleophilic attack at the C2 versus the C4 position, chemists can predict the kinetic product. nih.gov

Analyzing Electronic Structure: The electronic properties of the molecule are analyzed to explain reactivity. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) indicates the regions of a molecule most susceptible to nucleophilic attack. A higher LUMO coefficient on a carbon atom suggests it is more electrophilic. nih.govresearchgate.net

The table below illustrates the typical kind of data generated from a DFT study to compare the feasibility of two competing reaction pathways.

Table 1: Illustrative Example of Calculated Energy Data for SNAr Reaction Pathways This table is a representative example of computational outputs and does not reflect experimentally verified data for this specific compound.

| Reaction Pathway | Parameter | Calculated Value (kcal/mol) | Implication |

|---|---|---|---|

| Attack at C4 Position | Activation Energy (ΔG‡) | 15.2 | Kinetically Favored Pathway |

| Reaction Energy (ΔG) | -8.5 | Thermodynamically Favorable | |

| Attack at C2 Position | Activation Energy (ΔG‡) | 18.7 | Kinetically Disfavored Pathway |

These computational insights are invaluable for synthetic chemists, allowing them to predict reaction outcomes and design synthetic routes with high regioselectivity. By understanding the underlying reaction mechanisms, conditions can be optimized to favor the formation of the desired isomer, which is crucial in the synthesis of complex molecules like kinase inhibitors where precise molecular architecture is essential.

Advanced Applications of 2,4 Dichloro 5 Pyridin 2 Yl Pyrimidine in Biological Research Mechanistic Focus

Molecular Probes for Investigating Biological Pathways

Derivatives of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine have been synthesized and utilized as sophisticated molecular probes to explore and elucidate the function of key proteins in various biological pathways, primarily through in vitro and cellular studies.

The primary application of this pyrimidine (B1678525) scaffold is in the generation of enzyme inhibitors, with a significant focus on protein kinases that are crucial in cell cycle regulation and transcription. sci-hub.seresearchgate.net Through systematic structural modifications, researchers have developed potent inhibitors targeting specific kinases. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives has been identified as dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9). sci-hub.senih.gov

Intensive structure-activity relationship (SAR) studies led to the discovery of compound 66 , which demonstrates a balanced and potent inhibitory activity against both CDK6 and CDK9, while showing good selectivity over other kinases like CDK2. sci-hub.senih.gov The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The pyridin-2-yl substitution was found to be a key modification for increasing potency against CDK6. sci-hub.se

| Compound | Target Enzyme | IC50 (nM) | Selectivity Note |

| Compound 66 | CDK6 | 28.5 ± 2.1 | Exhibits balanced potency against CDK6 and CDK9 with good selectivity over CDK2. sci-hub.senih.gov |

| CDK9 | 30.2 ± 1.8 | ||

| IKK16 | PfGSK3 | 570 ± 90 | A 2,4-disubstituted pyrimidine identified as a dual inhibitor of plasmodial kinases. nih.gov |

| PfPK6 | 460 ± 50 |

Beyond simple enzyme inhibition, these chemical probes are used to study the downstream consequences of target engagement within the cell. Derivatives of this compound have been shown to modulate intracellular signaling pathways controlled by their target kinases. sci-hub.se

In cellular studies, treatment with the dual CDK6/9 inhibitor, compound 66 , did not alter the total protein expression of CDK6 or CDK9. sci-hub.se However, it significantly suppressed their downstream signaling pathways. Specifically, it led to a decrease in the phosphorylation of the Retinoblastoma protein (p-Rb) and the expression of the transcription factor E2F1, which are downstream targets of CDK6. sci-hub.se Simultaneously, it reduced the levels of cyclin T1 and the phosphorylated form of RNA polymerase II (p-Pol II CTD), key effectors in the CDK9 signaling cascade. sci-hub.se This demonstrates the compound's ability to effectively block the functional output of these kinases within a cellular context.

Understanding how these inhibitors bind to their targets is crucial for optimizing their design. Molecular docking simulations and co-crystal structure analyses have provided detailed insights into the protein-ligand interactions of pyrimidine derivatives. sci-hub.se

Docking models for a preliminary hit compound showed that the 2-amino pyrimidine portion of the molecule forms two critical hydrogen bonds with key amino acid residues in the hinge region of both CDK6 (Val101) and CDK9 (Cys106). sci-hub.se This interaction mimics the binding of known inhibitors and anchors the molecule in the ATP-binding pocket of the kinases. sci-hub.se The substituents attached to the pyrimidine core occupy adjacent hydrophobic pockets, further stabilizing the binding. sci-hub.se A cellular thermal shift assay (CETSA) confirmed the direct binding of these derivatives to CDK6 and CDK9 proteins in a cellular environment, as the presence of the compound stabilized the proteins against heat-induced denaturation. sci-hub.se

Development of Chemical Tools for Target Identification and Validation

The this compound scaffold is a valuable starting point for developing chemical tools aimed at identifying and validating new therapeutic targets. nih.gov By synthesizing a library of derivatives based on this core structure, researchers can probe the function of specific proteins. sci-hub.se

For example, plasmodial kinases, which are essential for the survival of the malaria parasite Plasmodium falciparum, have emerged as attractive drug targets. nih.gov A screen of a kinase inhibitor library identified a 2,4-disubstituted pyrimidine compound, IKK16 , as a dual inhibitor of two plasmodial kinases, PfGSK3 and PfPK6. nih.gov This discovery validated these two kinases as potential targets for antimalarial therapy. The subsequent synthesis and testing of 52 analogues of IKK16 allowed for the establishment of a structure-activity relationship, which is essential for developing more potent and selective inhibitors to further probe the function of these targets and their therapeutic potential. nih.gov

Structure-Based Ligand Design Efforts (Theoretical and In Vitro Validation)

The design of novel ligands based on the this compound structure is often guided by theoretical models and the known three-dimensional structures of target proteins. sci-hub.se This structure-based drug design approach accelerates the development of compounds with improved potency and selectivity.

In the development of dual CDK6/9 inhibitors, researchers used the co-crystal structures of CDK6 with the known inhibitor palbociclib (B1678290) (PDB: 5L2I) and CDK9 with another ligand (PDB: 6GZH) to create docking models. sci-hub.se These models helped predict how derivatives of the pyrimidine scaffold would bind in the active site. The models revealed that key hydrogen bonds with the kinase hinge region were essential for activity. sci-hub.se This knowledge guided the chemical synthesis process, where modifications were made to the core structure to optimize interactions with other parts of the binding pocket, ultimately leading to the identification of a highly potent compound. sci-hub.senih.gov Similarly, in the design of inhibitors for plasmodial kinases, the 5-position of the pyrimidine ring was identified as being close to the kinase "gatekeeper" residue, prompting investigations into substituents at this position to engage this critical residue and enhance binding affinity. nih.gov

In Vitro Studies on Cellular Processes and Phenotypes (without dosage/safety implications)

Derivatives of this compound have been shown to induce distinct cellular effects, providing insight into the biological roles of their targets. These in vitro studies focus on observing changes in cellular behavior and processes.

The dual CDK6/9 inhibitor compound 66 was found to inhibit the proliferation of various tumor cell lines. sci-hub.senih.gov Further mechanistic studies revealed that this anti-proliferative effect was due to the compound's ability to block cell cycle progression and induce programmed cell death (apoptosis). sci-hub.senih.gov By inhibiting CDK6, which plays a key role in the G1 phase of the cell cycle, the compound prevents cells from progressing towards DNA replication. Simultaneously, inhibiting CDK9, a crucial component of the transcription machinery, leads to cellular stress and the initiation of apoptosis. These cellular phenotypes are direct consequences of the specific enzyme inhibition achieved by the chemical probe. sci-hub.seresearchgate.net

| Cellular Process | Observation | Implied Mechanism |

| Cell Proliferation | Inhibition observed across multiple tumor cell lines. sci-hub.senih.gov | Consequence of blocking cell cycle and inducing apoptosis. |

| Cell Cycle | Blockage of cell cycle progression. sci-hub.senih.gov | Mediated by inhibition of CDK6, a key regulator of the G1 phase. sci-hub.se |

| Apoptosis | Induction of programmed cell death. sci-hub.senih.gov | Resulting from suppression of downstream signaling pathways of CDK6/9. sci-hub.se |

Applications in Biomaterial Surface Functionalization

Following a comprehensive review of scientific literature and research databases, it has been determined that there is currently no available information on the application of this compound for the functionalization of biomaterial surfaces. While this compound is a subject of investigation in other areas of chemical and biological research, its use in modifying the surfaces of biomaterials is not documented in the accessible scientific domain.

The reactivity of the chlorine substituents on the pyrimidine ring theoretically allows for nucleophilic substitution reactions, which is a common strategy for covalently attaching molecules to surfaces. However, no studies have been published that specifically describe the use of this compound for this purpose. Research on this compound and its derivatives has been predominantly focused on their synthesis and potential as kinase inhibitors in the context of cancer therapy. sci-hub.seresearchgate.net

General methods for the covalent modification of surfaces often involve reactions with functional groups like amines or thiols present on the biomaterial surface. rsc.orgresearchgate.netnih.gov Dichloropyrimidine compounds, in principle, could serve as linkers to immobilize biomolecules or alter surface properties such as hydrophobicity and biocompatibility. Despite this theoretical potential, the specific application of this compound in this context has not been explored in published research.

Therefore, a detailed discussion on the mechanistic focus of this compound in biomaterial surface functionalization, including data tables and specific research findings, cannot be provided. This remains a novel area for which no research data has been reported.

Role of 2,4 Dichloro 5 Pyridin 2 Yl Pyrimidine in Catalysis and Materials Science

Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of novel ligands is a cornerstone of modern catalysis, enabling the development of highly efficient and selective catalysts for a myriad of chemical transformations. The 2,4-dichloro-5-(pyridin-2-yl)pyrimidine scaffold offers a unique framework for the construction of innovative ligands.

Asymmetric Catalysis with Chiral Derivatives

While direct applications of chiral derivatives of this compound in asymmetric catalysis are not yet extensively documented in publicly available literature, the broader class of chiral pyridine- and pyrimidine-containing ligands is well-established in this field. The synthesis of chiral ligands often involves the introduction of chiral auxiliaries or the creation of chiral centers through asymmetric synthesis. Given the reactivity of the chlorine atoms on the this compound core, it is plausible to envision the synthesis of chiral derivatives by reacting it with chiral amines, alcohols, or other nucleophiles. These resulting chiral ligands could then be employed in various asymmetric catalytic reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The development of such chiral ligands derived from this specific pyrimidine (B1678525) scaffold represents a promising avenue for future research in asymmetric catalysis.

Transition Metal Catalyzed Reactions Utilizing Pyrimidine Ligands

The pyridinyl and pyrimidinyl nitrogen atoms in derivatives of this compound make them excellent candidates for use as ligands in transition metal catalysis. The lone pairs of electrons on these nitrogen atoms can coordinate to a variety of transition metals, such as palladium, platinum, rhodium, and iridium, forming stable metal complexes. These complexes can then act as catalysts in a range of organic transformations.

For instance, derivatives of this compound can be envisioned as ligands in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. The electronic properties of the pyridinylpyrimidine core can be fine-tuned by introducing different substituents at the 2- and 4-positions, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes.

A notable example of a related compound's application is the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which are prepared from 2,4-dichloro-6-methylpyrimidine. This highlights the potential of dichloropyrimidine scaffolds in constructing conjugated systems with interesting optical properties, which could also find applications in catalysis.

Polymer Chemistry and Monomer Applications

There is currently limited specific information available in the public domain regarding the direct use of this compound as a monomer in polymer chemistry. However, its bifunctional nature, with two reactive chlorine atoms, suggests its potential as a building block for the synthesis of coordination polymers or polycondensation polymers.

Photoactive and Optoelectronic Materials Incorporating Pyrimidine Scaffolds

Pyrimidine-based compounds have garnered significant attention for their applications in photoactive and optoelectronic materials due to their inherent electronic properties. The electron-deficient nature of the pyrimidine ring makes it a good electron acceptor, which is a desirable characteristic for creating materials with charge-transfer properties.

While specific studies on the photoactive and optoelectronic properties of this compound are not widely reported, the synthesis of derivatives from this precursor could lead to materials with interesting photophysical characteristics. For example, by introducing electron-donating groups through substitution of the chlorine atoms, it is possible to create "push-pull" systems that can exhibit fluorescence or other light-emitting properties.

The aforementioned synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines from a similar starting material demonstrates that pyridinylpyrimidine cores can be incorporated into conjugated systems with tunable optical properties. These types of molecules are often investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors.

Self-Assembly and Supramolecular Chemistry

The pyridinyl and pyrimidinyl nitrogen atoms in this compound and its derivatives can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which are the driving forces for self-assembly and the formation of supramolecular structures.

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

By employing generative models, researchers can design virtual libraries of compounds based on the 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine core, optimized for specific biological targets. Machine learning algorithms can then predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early-stage filtering of candidates with unfavorable profiles. This in silico approach enables a more focused and efficient synthetic effort, prioritizing molecules with the highest probability of success. Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes to these target molecules.

Novel Synthetic Methodologies and Sustainable Chemistry Initiatives

While established methods for the synthesis of this compound exist, the future of its production lies in the development of more sustainable and efficient synthetic methodologies. guidechem.com Green chemistry principles are increasingly guiding synthetic design, with a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

Future research will likely focus on:

Catalytic C-H Activation: Direct C-H functionalization of the pyrimidine (B1678525) and pyridine (B92270) rings could offer a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for exothermic reactions. This technology also facilitates easier scale-up for industrial production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide highly selective and environmentally friendly alternatives to traditional chemical reagents.

These novel methodologies will not only make the synthesis of this compound and its derivatives more economical but also align with the growing demand for sustainable practices in the chemical industry.

Exploration of Unconventional Reactivity Pathways

A deeper understanding of the inherent reactivity of the this compound scaffold can unlock novel chemical transformations and lead to the discovery of unprecedented molecular architectures. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are known to have different reactivities, with the C4 position generally being more susceptible to nucleophilic substitution. guidechem.comacs.org However, this selectivity can be influenced by various factors, including the nature of the nucleophile, solvent, and temperature. guidechem.com

Future research could explore:

Selective C2 Functionalization: Developing reaction conditions that favor nucleophilic substitution at the less reactive C2 position would open up new avenues for creating diverse molecular libraries. This could involve the use of specific catalysts or directing groups to modulate the regioselectivity.

Late-Stage Functionalization: The ability to introduce new functional groups into the molecule at a late stage of the synthesis is highly desirable in drug discovery. Research into selective C-H functionalization of the pyridine or pyrimidine ring would allow for the rapid generation of analogues with diverse properties.

Photoredox Catalysis: The use of light-driven reactions could enable previously inaccessible transformations, leading to the formation of novel carbon-carbon and carbon-heteroatom bonds under mild conditions.

By pushing the boundaries of known reactivity, chemists can expand the chemical space accessible from this versatile building block.

Multi-Targeting Approaches in Chemical Biology Research

The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of diseases such as cancer and inflammatory disorders. Multi-target drugs, which can modulate the activity of several biological targets simultaneously, offer the potential for improved efficacy and a reduced likelihood of drug resistance. The this compound scaffold has already shown promise in the development of dual inhibitors. mdpi.comsci-hub.se

Future research in this area will focus on:

Rational Design of Multi-Target Ligands: By leveraging structural biology and computational modeling, researchers can design derivatives of this compound that can bind to the active sites of multiple, disease-relevant proteins.

Fragment-Based Screening: Combining fragments that bind to different targets onto the this compound core can lead to the development of potent multi-target inhibitors.

Phenotypic Screening: Testing compounds in cell-based assays that mimic disease states can identify molecules with desirable multi-target activities, even if the specific targets are not yet known.

These approaches will be instrumental in developing the next generation of therapeutics with enhanced efficacy and broader applications.

Development of Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Insight

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring the quality and purity of the final product. The development of advanced analytical techniques will play a pivotal role in gaining deeper insights into the synthesis and reactivity of this compound.

Future directions include:

In-situ Reaction Monitoring: Techniques such as Process Analytical Technology (PAT), utilizing spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information on reaction kinetics, the formation of intermediates, and the consumption of reactants.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to identify and characterize transient intermediates and byproducts, providing valuable clues about the reaction mechanism. Techniques like ion-pairing ultra-performance liquid chromatography-mass spectrometry (IP-UPLC-MS) are powerful for analyzing polar metabolites in related biological pathways and could be adapted for reaction monitoring. nih.gov

Computational Modeling: Density functional theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities, providing a theoretical framework to complement experimental findings.

Q & A

Q. How to correlate molecular docking scores with experimental binding affinities?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD, kon/koff) for top docking hits.

- ITC (Isothermal Titration Calorimetry) : Validate enthalpic/entropic contributions to binding.

- Statistical Validation : Use Pearson correlation coefficients (r > 0.7) between docking scores (Glide XP) and experimental pIC₅₀ values .

Safety & Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.